molecular formula C17H20ClN3O2S B610719 SB-790594-A CAS No. 1443138-56-4

SB-790594-A

Cat. No. B610719
CAS RN: 1443138-56-4
M. Wt: 365.87
InChI Key: YHQSHGPYYNXGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB-790594-A is a non-cytotoxic inhibitor of Mycobacterium tuberculosis H37Rv.

Scientific Research Applications

Application in Synthetic Biology

  • Synthetic Biology (SB) in Medicinal Advances : SB is an application-focused field in biological research, integrating science and engineering for the design and construction of new biological systems at the genetic level. It encompasses a broad expansion of biotechnology, aiming to design and build engineered biological systems for various applications, including maintaining and enhancing human health. SB's potential for scientific breakthroughs in public health and environment is notable (Reddy, 2015).

  • Synthetic Biology in Drug Discovery : SB is reorienting the field of drug discovery, enabling the exploration of the large chemical space of natural products derivatives. Synthetic cells are used as biofactories and screening platforms for both target-based and phenotypic-based approaches in drug discovery. SB's role in bioproduction, such as the synthesis of artemisinin by microorganisms, highlights its significance in pharmaceutical drug discovery (Trosset & Carbonell, 2015).

Application in Bioactivity Testing

  • Use of Simulated Body Fluid (SBF) for Bioactivity Testing : The paradigm of using SBF to test the bioactivity of materials is discussed, highlighting the lack of sufficient scientific data to support this assumption and suggesting possible improvements for the proposed bioactivity test (Bohner & Lemaître, 2009).

Application in Bioremediation

  • Slurry Bioreactors (SB) in Bioremediation : SB is effective for the bioremediation of soils and sediments polluted with recalcitrant and toxic compounds. The review highlights SB's applications, including the use of surfactants to improve the availability of contaminants and bioaugmentation to enhance the treatment of polluted soils (Robles-González, Fava, & Poggi‐Varaldo, 2008).

Application in Data Curation

  • Site-Based Data Curation (SBDC) in Geobiology : SBDC focuses on managing research data, prioritizing the sharing and reuse of data collected at scientifically significant sites, like hot springs. The SBDC framework is essential for systematic documentation of sampling processes and contextual information about the site of data collection (Palmer et al., 2017).

Application in Model Engineering

  • Search-Based Model Engineering (SBME) Tools : SBME tools pose challenges in running scientific experiments. The paper introduces a domain-specific language and framework for configuring and running experiments at scale on cloud infrastructure, highlighting its utility in accelerating experimentation in SBME research (Burdusel & Zschaler, 2019).

properties

CAS RN

1443138-56-4

Product Name

SB-790594-A

Molecular Formula

C17H20ClN3O2S

Molecular Weight

365.87

IUPAC Name

N-[2-(4-Chloro-2-thiazolyl)phenyl]-carbamic acid 2-(2-piperidinyl)ethyl ester

InChI

InChI=1S/C17H20ClN3O2S/c18-15-11-24-16(21-15)13-6-1-2-7-14(13)20-17(22)23-10-8-12-5-3-4-9-19-12/h1-2,6-7,11-12,19H,3-5,8-10H2,(H,20,22)

InChI Key

YHQSHGPYYNXGGA-UHFFFAOYSA-N

SMILES

O=C(OCCC1NCCCC1)NC2=CC=CC=C2C3=NC(Cl)=CS3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SB-790594-A;  SB 790594 A;  SB790594A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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